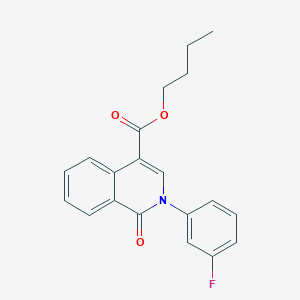
Butyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. It has a butyl group, a fluorophenyl group, and a carboxylate group attached to the isoquinoline structure .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray diffraction . The fluorophenyl and carboxylate groups could potentially form intramolecular interactions, influencing the overall shape and properties of the molecule .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, depending on the conditions and reagents used. For example, boronic esters, which are structurally similar to carboxylates, can undergo protodeboronation .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its functional groups. For example, the presence of the fluorophenyl group could influence the compound’s polarity and solubility .Aplicaciones Científicas De Investigación
Antibacterial Activity
Butyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate shows potential in antibacterial applications. A study has demonstrated that novel fluoroquinolones, including derivatives of dihydroisoquinoline, exhibit potent antibacterial activities against various strains of Mycobacterium tuberculosis, including drug-resistant strains (Senthilkumar et al., 2009). This indicates the compound's potential as a therapeutic agent in combating tuberculosis.
Antitumor Properties
This compound has also been investigated for its potential antitumor properties. Research shows that certain derivatives, particularly those involving dihydroisoquinoline structure, have demonstrated significant cytotoxic activity against various cancer cell lines. These findings suggest the compound's potential use as an anticancer agent (Fang et al., 2016).
Photophysical and Electrochemical Properties
The photophysical and electrochemical properties of this compound have been explored in the context of improving photoelectric conversion efficiency in dye-sensitized solar cells. Research indicates that derivatives of dihydroisoquinoline, when used as sensitizers, can enhance the photoelectrical properties of solar cells, thereby suggesting their potential application in renewable energy technologies (Wu et al., 2009).
Chemical Synthesis and Characterization
The compound is also significant in chemical synthesis and characterization. Studies have been conducted on the concise synthesis of dihydroisoquinolines, exploring the use of carbophilic Lewis acids in the synthesis process. This research contributes to the broader field of organic chemistry and the development of novel synthetic methods (Obika et al., 2007).
Fluorescence Studies
Fluorescence studies of derivatives of dihydroisoquinoline, including those involving the compound , have provided insights into their luminescence properties. These studies are crucial for understanding the fluorescence behavior of these compounds, which has implications for their use in biological applications and materials science (Hisham et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
butyl 2-(3-fluorophenyl)-1-oxoisoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3/c1-2-3-11-25-20(24)18-13-22(15-8-6-7-14(21)12-15)19(23)17-10-5-4-9-16(17)18/h4-10,12-13H,2-3,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKXMPSJIIQYEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

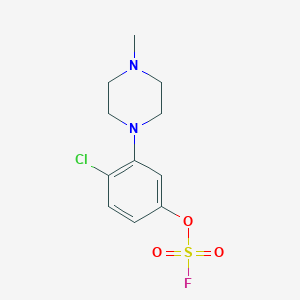
![6-bromoimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B2401755.png)
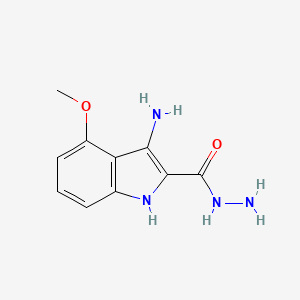
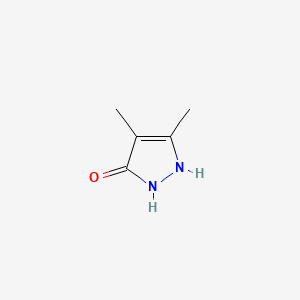
![(1S,3R,4S)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2401763.png)
![acetic acid (11-oxo-6H-benzo[c][1]benzoxepin-2-yl) ester](/img/structure/B2401766.png)
![6,8-Dichloro-3-[(3-methylpyrazolyl)carbonyl]chromen-2-one](/img/structure/B2401767.png)
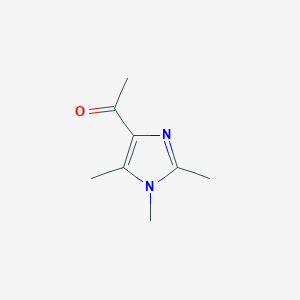
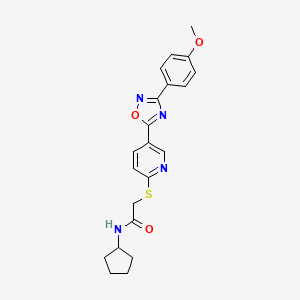
![1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2401770.png)
![3-(4-Tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2401772.png)
![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2401773.png)
![Tert-butyl 3-[2-(but-2-ynoylamino)ethoxy]pyrrolidine-1-carboxylate](/img/structure/B2401774.png)
![2-fluoro-N-[1-methoxy-1-(4-methoxyphenyl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B2401775.png)